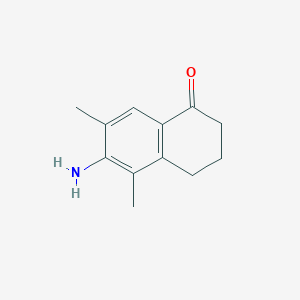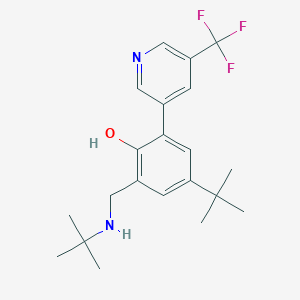![molecular formula C13H17NO5 B8408886 (R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)
(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a methoxycarbonylamino group and a methoxybenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid typically involves the protection of amino groups and the activation of carboxyl groups. One common method is the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling reactions to introduce the methoxybenzene moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of the desired product. The use of automated synthesizers and optimized reaction conditions can significantly enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects .
Medicine
In medicine, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds share the Fmoc protection group and are used in peptide synthesis.
N-(Fluorenyl-9-methoxycarbonyl) amino acids: These compounds are known for their anti-inflammatory properties and different mechanisms of action.
Uniqueness
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(2R)-2-(methoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-3-9(4-7-10)5-8-11(12(15)16)14-13(17)19-2/h3-4,6-7,11H,5,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
NFDQIRISWSKWEY-LLVKDONJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


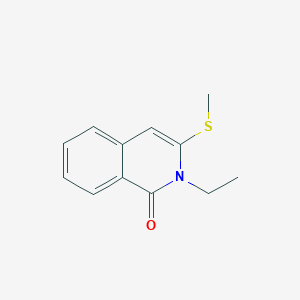
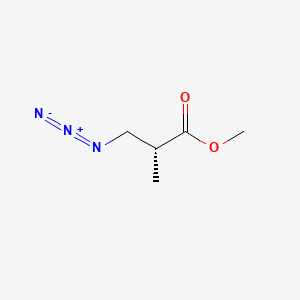
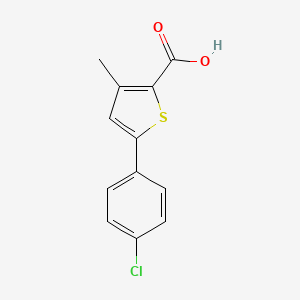
![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[(2-iodoacetyl)amino]benzoic acid](/img/structure/B8408815.png)
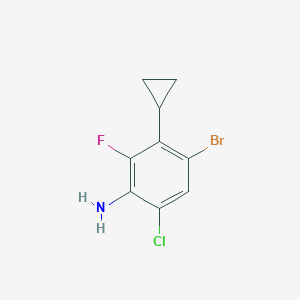
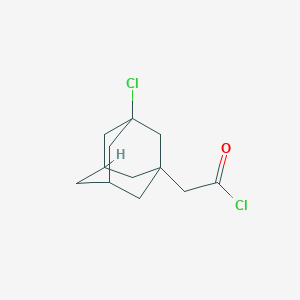
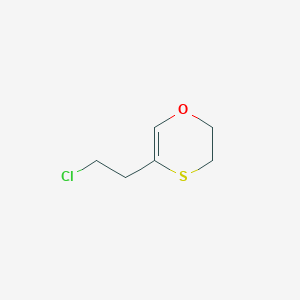
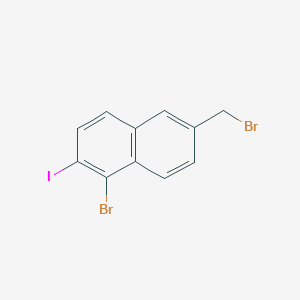
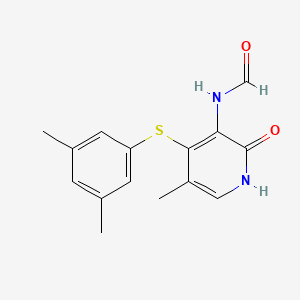
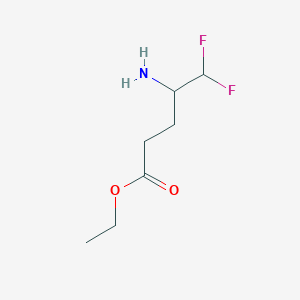
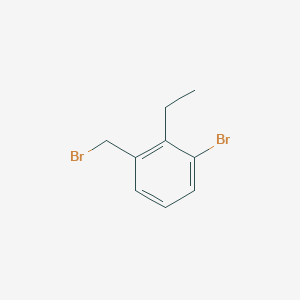
![[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene](/img/structure/B8408864.png)
